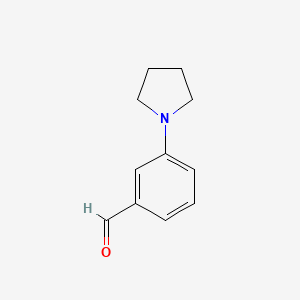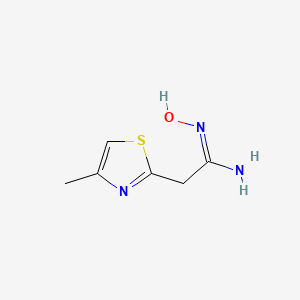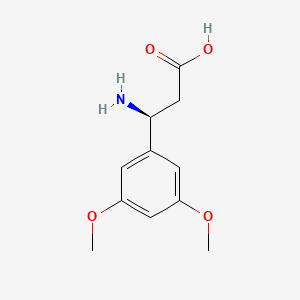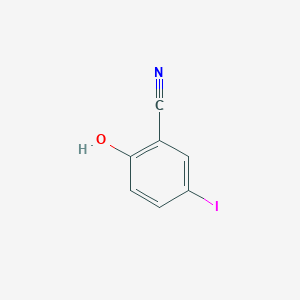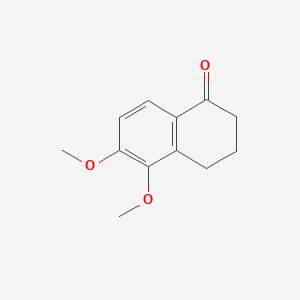
5,6-ジメトキシ-1-テトラロン
概要
説明
5,6-Dimethoxy-1-tetralone: is an organic compound with the molecular formula C12H14O3. It is a key intermediate in the synthesis of various bioactive molecules, including antidepressants and dopamine agonists. This compound is characterized by its two methoxy groups attached to the aromatic ring and a ketone functional group on the tetralone structure.
科学的研究の応用
5,6-Dimethoxy-1-tetralone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-1-tetralone typically involves the transformation of 6-methoxy-1,2,3,4-tetrahydronaphthalene. The process begins with the bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene using N-bromo succinimide, followed by methoxylation and oxidation steps . The reaction conditions often involve the use of copper(I) iodide and dimethylformamide in the presence of sodium methoxide .
Industrial Production Methods: Industrial production methods for 5,6-Dimethoxy-1-tetralone are designed to be efficient and scalable. Continuous-flow synthesis is one such method that has been adopted for the production of similar compounds. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions .
化学反応の分析
Types of Reactions: 5,6-Dimethoxy-1-tetralone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted tetralones.
作用機序
The mechanism of action of 5,6-Dimethoxy-1-tetralone involves its interaction with specific molecular targets and pathways. For instance, as a precursor to dopamine agonists, it influences the dopaminergic pathways in the brain. The methoxy groups and the ketone functional group play crucial roles in its reactivity and interaction with biological molecules .
類似化合物との比較
- 6,7-Dimethoxy-1-tetralone
- 5-Methoxy-1-tetralone
- 6-Methoxy-1-tetralone
Comparison: 5,6-Dimethoxy-1-tetralone is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. Compared to 6,7-Dimethoxy-1-tetralone, it has different applications and reactivity patterns due to the distinct positions of the methoxy groups .
特性
IUPAC Name |
5,6-dimethoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-7-6-8-9(12(11)15-2)4-3-5-10(8)13/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHSDODMGMJWSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429128 | |
| Record name | 5,6-dimethoxy-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24039-89-2 | |
| Record name | 5,6-dimethoxy-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5,6-Dimethoxy-1-tetralone of interest to researchers?
A1: 5,6-Dimethoxy-1-tetralone serves as a crucial building block in synthesizing various complex organic molecules, particularly pharmaceuticals. For instance, it acts as a key intermediate in producing ABT-200, an antidepressant compound. []
Q2: What are the common starting materials used to synthesize 5,6-Dimethoxy-1-tetralone?
A2: Researchers have explored different synthetic routes for 5,6-Dimethoxy-1-tetralone. One approach utilizes the readily available and cost-effective guaiacol as the starting material. [] Another method involves the transformation of 6-methoxy tetralin. []
Q3: Are there any alternative synthetic approaches to access 5,6-Dimethoxy-1-tetralone or related compounds?
A3: Yes, research highlights the synthesis of a structurally similar compound, 3-carbomethoxy-4-(3′,4′-dimethoxyphenyl)-5,6-dimethoxy-1-tetralone, which serves as a key intermediate in the synthesis of phyllodulcin. While the full synthesis details aren't provided in the abstract, this suggests the exploration of different synthetic pathways to access related tetralone derivatives. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


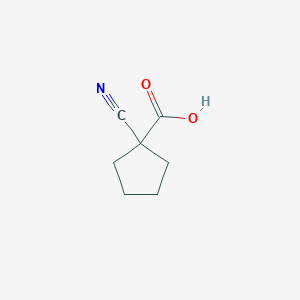
![Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1588303.png)

